![molecular formula C18H16N2O3S B2648223 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylbenzamide CAS No. 868677-93-4](/img/structure/B2648223.png)
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylbenzamide
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Overview
Description
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylbenzamide is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound that possesses a benzothiazole ring fused with a dioxin ring, which makes it a unique and interesting molecule to study.
Scientific Research Applications
Antiproliferative and Anticancer Activities
A significant body of research has explored the antiproliferative effects of N-1,3-benzothiazol-2-ylbenzamide derivatives, showing promising inhibitory effects on cell growth, particularly in human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. These compounds have been highlighted for their ability to induce apoptosis, especially notable in MCF-7 cancer cell lines, suggesting their potential as novel apoptosis inducers in cancer therapy (Corbo et al., 2016).
Further studies on benzothiazole and benzoxazole derivatives have shown significant antitumor activities against breast cancer cell lines, with certain N-methyl piperazinyl substituted derivatives displaying potent inhibitory activity. This research underscores the potential of these compounds in developing therapeutic strategies for cancer, where the efficacy of chemotherapeutic agents is often limited by their concentration (Abdelgawad et al., 2013).
Corrosion Inhibition
Beyond their biomedical applications, benzothiazole derivatives have been investigated for their corrosion inhibiting properties. Studies have demonstrated that certain benzothiazole derivatives can significantly enhance the corrosion inhibition efficiency against steel in acidic environments. These inhibitors offer stability and higher efficiency compared to previously reported benzothiazole family inhibitors, suggesting their potential utility in protecting metals from corrosion (Hu et al., 2016).
Safety and Hazards
properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-10-3-4-11(2)12(7-10)17(21)20-18-19-13-8-14-15(9-16(13)24-18)23-6-5-22-14/h3-4,7-9H,5-6H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQFXHGGMKNWKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylbenzamide |
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